3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate
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Overview
Description
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 3,9-diethyltridecan-6-yl ester group attached to the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another approach involves the use of o-phenylenediamine with carboxylic acid derivatives under refluxing temperatures in the presence of a mineral acid or acetic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For example, the use of o-phenylenediamine dihydrochloride in microwave synthesis can produce benzimidazoles with reduced color impurities and homogeneous mixing .
Chemical Reactions Analysis
Types of Reactions
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,9-diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a benzimidazole core.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is unique due to its specific ester group, which may confer distinct physicochemical properties and biological activities compared to other benzimidazole derivatives .
Properties
CAS No. |
105652-39-9 |
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Molecular Formula |
C25H40N2O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3,9-diethyltridecan-6-yl benzimidazole-1-carboxylate |
InChI |
InChI=1S/C25H40N2O2/c1-5-9-12-21(8-4)16-18-22(17-15-20(6-2)7-3)29-25(28)27-19-26-23-13-10-11-14-24(23)27/h10-11,13-14,19-22H,5-9,12,15-18H2,1-4H3 |
InChI Key |
YTZULRUROIPQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CCC(CC)CC)OC(=O)N1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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